molecular formula C9H7Cl2FO2 B6265739 2-(2,4-dichloro-5-fluorophenyl)propanoic acid CAS No. 1540880-32-7

2-(2,4-dichloro-5-fluorophenyl)propanoic acid

Cat. No.: B6265739
CAS No.: 1540880-32-7
M. Wt: 237.05 g/mol
InChI Key: BJXLXTVXKJXRPN-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-5-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7Cl2FO2 It is a derivative of propanoic acid, featuring a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,4-dichloro-5-fluorobenzene.

    Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydrolysis: The resulting acylated product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-5-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dichloro-5-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichloro-5-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)propanoic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-(2,4-difluorophenyl)propanoic acid: Contains two fluorine atoms instead of chlorine, potentially altering its reactivity and applications.

    2-(2,4-dichloro-5-bromophenyl)propanoic acid: Substitution of fluorine with bromine may affect its chemical behavior and biological activity.

Uniqueness

2-(2,4-dichloro-5-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity, stability, and interactions with biological targets. This combination of substituents may provide distinct advantages in specific applications compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-dichloro-5-fluorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichloro-5-fluorobenzene", "propionic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "magnesium", "ethyl bromide" ], "Reaction": [ "1. Conversion of 2,4-dichloro-5-fluorobenzene to 2,4-dichloro-5-fluorobenzoic acid by refluxing with a mixture of sodium hydroxide and sodium bicarbonate in water.", "2. Conversion of 2,4-dichloro-5-fluorobenzoic acid to 2-(2,4-dichloro-5-fluorophenyl)propanoic acid by reacting with thionyl chloride to form the corresponding acid chloride, followed by reaction with propionic acid in the presence of a base catalyst such as triethylamine.", "3. Preparation of the Grignard reagent by reacting magnesium with ethyl bromide in diethyl ether.", "4. Addition of the Grignard reagent to the acid chloride of 2,4-dichloro-5-fluorobenzoic acid to form the corresponding ketone intermediate.", "5. Hydrolysis of the ketone intermediate with dilute acid to yield the final product, 2-(2,4-dichloro-5-fluorophenyl)propanoic acid." ] }

CAS No.

1540880-32-7

Molecular Formula

C9H7Cl2FO2

Molecular Weight

237.05 g/mol

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H7Cl2FO2/c1-4(9(13)14)5-2-8(12)7(11)3-6(5)10/h2-4H,1H3,(H,13,14)

InChI Key

BJXLXTVXKJXRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)C(=O)O

Purity

95

Origin of Product

United States

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